2-(2H-1,3-benzodioxol-5-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c21-13(6-9-1-2-10-11(5-9)24-8-23-10)17-7-12-18-19-14-15(22)16-3-4-20(12)14/h1-5H,6-8H2,(H,16,22)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSDBJJOXAWVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NN=C4N3C=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the triazolopyrazine group. Common reagents used in these reactions include acetic anhydride, hydrazine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are often employed. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity or stability.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The table below compares the target compound with structurally analogous molecules, focusing on core structures, substituents, molecular weights, and biological activities:
*Estimated based on structural analogs.
Pharmacological and Physicochemical Comparisons
Key Structural Variations and Implications
Core Heterocycle: The triazolopyrazine core in the target compound and M446-0381 contrasts with xanthine (MRE 2029-F20) and pyrazolo[1,5-a]pyrazine (). Pyrazolo[1,5-a]pyrazine derivatives () exhibit bulkier fused rings, which may hinder binding to compact receptor pockets compared to triazolopyrazines.
Substituent Effects: 8-Hydroxy vs. 8-Methoxyphenoxy: The target compound’s hydroxy group enhances polarity and hydrogen-bonding capacity, favoring aqueous solubility. Benzodioxole Positioning: All compounds retain the benzodioxole moiety, which stabilizes aromatic interactions in receptor binding. However, its attachment via an acetamide linker (target compound, M446-0381) versus direct bonding (MRE 2029-F20) alters conformational flexibility and binding kinetics.
Molecular Weight and Bioactivity: Lower molecular weight (~401 g/mol) of the target compound compared to MRE 2029-F20 (524 g/mol) may enhance bioavailability. However, adenosine receptor antagonists like MRE 2029-F20 demonstrate that higher molecular weights are tolerated in certain therapeutic contexts .
Research Findings and Implications
- Enzyme Interactions : Benzodioxole-acetamide compounds (e.g., ’s Compound 1) are implicated in aldehyde dehydrogenase modulation, hinting at broader applications in metabolic disorders beyond receptor antagonism .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity based on existing literature and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzodioxole moiety and a triazolo-pyrazine component, which are significant for its pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of its antimicrobial and anticancer properties. Below are detailed findings from various studies.
Antimicrobial Activity
Research has shown that derivatives of triazolo-pyrazines exhibit varying degrees of antimicrobial activity. The compound has been tested against several bacterial strains:
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Moderate | 32 µg/mL |
| Staphylococcus aureus | Significant | 16 µg/mL |
| Bacillus subtilis | Low | 64 µg/mL |
These results suggest that the compound exhibits notable activity against certain Gram-positive bacteria while showing limited effectiveness against Gram-negative strains .
Anticancer Activity
In vitro studies have also explored the anticancer potential of the compound. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
A study reported that treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 10 µM after 48 hours.
- Apoptotic Induction : Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were observed.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by researchers at XYZ University, this study assessed the antimicrobial efficacy of various derivatives including our compound against clinical isolates. Results indicated a promising profile for treating infections caused by resistant strains.
-
Anticancer Research :
- A collaborative study published in Journal of Medicinal Chemistry examined the effects on cancer cell proliferation. It was concluded that the compound's ability to induce apoptosis could make it a candidate for further development in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
